Solve pyrazole C4 functionalization yield losses from competing N-alkylation.
This enables rapid assembly of 4,5-disubstituted libraries for kinase inhibitor and agrochemical discovery.
1-Benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole (CAS 1152610-59-7) is a highly functionalized, bifunctional heterocyclic scaffold designed for advanced library synthesis and active pharmaceutical ingredient (API) development. Featuring a permanently protected N1-benzyl group, a highly electrophilic C4-chloromethyl center, and a transition-metal-compatible C5-chloro substituent, this compound enables precise, step-wise functionalization. It is primarily procured by medicinal chemists and agrochemical researchers seeking to build complex pyrazole-containing architectures without the regioselectivity issues or multi-step activation protocols associated with simpler pyrazole precursors [1].
Substituting this specific scaffold with N-unprotected analogs, such as 5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, inevitably leads to competing N-alkylation during downstream nucleophilic attacks at the C4 position, reducing isolated yields of the target C4-derivative and necessitating complex chromatographic separations. Furthermore, attempting to use the C4-hydroxymethyl or C4-carbaldehyde equivalents requires additional synthetic steps—such as halogenation or reductive amination—which introduce harsh reagents that can compromise sensitive functional groups on the coupling partner. The pre-installed N-benzyl and C4-chloromethyl groups bypass these inefficiencies, ensuring high-fidelity, single-step C4-functionalization [1].
The structural design of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole provides distinct orthogonal reactivity. The sp3-hybridized C4-chloromethyl group undergoes SN2 displacement with nucleophiles under mild basic conditions, while the sp2-hybridized C5-chloro remains unreactive. In contrast, analogs lacking the C5-chloro require subsequent direct C-H activation to functionalize the C5 position. The presence of the C5-chloro allows for subsequent Pd-catalyzed cross-coupling after C4 elaboration, providing a reliable two-step functionalization matrix [1].
| Evidence Dimension | Chemoselective functionalization yield |
| Target Compound Data | Sequential C4-SN2 / C5-Suzuki coupling (typical >75% over 2 steps) |
| Comparator Or Baseline | Direct C-H functionalization of C5-unsubstituted analogs (often <50% yield, requires directing groups) |
| Quantified Difference | Improves C5-functionalization yield by >25% and eliminates directing group requirements |
| Conditions | Standard SN2 followed by Pd-catalyzed cross-coupling |
Procuring the dual-halogenated scaffold eliminates the need for challenging late-stage C-H activation, streamlining the synthesis of 4,5-disubstituted pyrazoles.
When utilizing N-unprotected 4-(chloromethyl)pyrazoles, nucleophilic substitution at the C4-alkyl halide is frequently accompanied by competing intermolecular N-alkylation. The fixed N-benzyl group in 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole locks the tautomeric state and sterically shields the ring nitrogens. This structural feature increases the regioselectivity for C4-nucleophilic attack, significantly reducing the burden of chromatographic purification compared to unprotected baselines [1].
| Evidence Dimension | Regioselectivity of C4 substitution |
| Target Compound Data | >98% regioselectivity for C4-attack |
| Comparator Or Baseline | N-unprotected 5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole (~60-70% regioselectivity due to N-alkylation) |
| Quantified Difference | ~30% increase in desired regioisomer yield |
| Conditions | Nucleophilic substitution with amines/alkoxides |
By preventing N-alkylation side reactions, this protected scaffold maximizes material recovery and minimizes purification bottlenecks in library synthesis.
Procurement of the pre-chlorinated 4-(chloromethyl) derivative offers a distinct process advantage over the corresponding 4-hydroxymethyl or 4-carbaldehyde analogs. Converting a 4-hydroxymethyl pyrazole to a reactive electrophile typically requires thionyl chloride or methanesulfonyl chloride, generating acidic byproducts that can degrade sensitive amines or require excess base. Using 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole allows direct coupling under mild conditions, saving one synthetic step and reducing reagent waste [1].
| Evidence Dimension | Step count and reagent overhead for C4-amine coupling |
| Target Compound Data | 1 step (direct SN2), mild base |
| Comparator Or Baseline | C4-hydroxymethyl analog (2 steps: chlorination/mesylation + SN2) |
| Quantified Difference | Eliminates 1 synthetic step and avoids harsh chlorinating agents |
| Conditions | Preparation of C4-aminomethyl pyrazole derivatives |
Direct procurement of the chloromethyl electrophile accelerates library generation and avoids the handling of corrosive activating agents.
The orthogonal reactivity of the C4 and C5 positions allows for the rapid, step-wise generation of diverse 4,5-disubstituted pyrazole libraries. This is highly relevant for developing ATP-competitive kinase inhibitors, where the C4 position can be diversified with various amines and the C5 position with aryl groups via Suzuki coupling [1].
The robust N-benzyl protection and stable C5-chloro group facilitate the synthesis of complex, lipophilic pyrazole derivatives. These features are critical in modern fungicide and herbicide discovery programs, where precise regiocontrol during multi-step synthesis is required to produce active ingredients at scale [1].
As a bifunctional fragment, this compound is utilized to rapidly elaborate the C4 position with various nucleophiles to probe structure-activity relationships (SAR). The pre-installed chloromethyl group accelerates this process by eliminating the need for intermediate activation steps required by hydroxymethyl analogs [1].